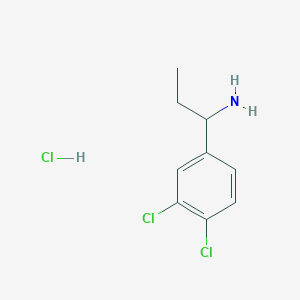![molecular formula C23H25NO4 B6166131 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid CAS No. 1023821-72-8](/img/no-structure.png)
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid” is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group serves as a protective group for the amino group during peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the Fmoc group and the cyclohexyl group. The Fmoc group consists of a fluorene moiety (a three-ring aromatic system) attached to a carbamate group through a methylene linker . The cyclohexyl group is a six-membered ring, and the acetic acid moiety is a two-carbon carboxylic acid .Chemical Reactions Analysis
The Fmoc group can be removed under mildly basic conditions, which is a crucial step in peptide synthesis . The exact chemical reactions that this compound can undergo would depend on the reaction conditions and the presence of other reagents.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the Fmoc group would likely make the compound relatively non-polar and insoluble in water . The exact properties could be determined through experimental analysis.Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid' involves the protection of the amine group, followed by the formation of the cyclohexyl ring, and then the deprotection of the amine group. The final step involves the coupling of the cyclohexyl ring with the fluorenyl group to form the desired compound.", "Starting Materials": [ "9H-fluorene", "Methanol", "Sodium hydride", "Bromoacetic acid", "Cyclohexylamine", "Di-tert-butyl dicarbonate", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "N,N-Dimethylformamide", "N,N'-Dicyclohexylcarbodiimide", "4-Dimethylaminopyridine" ], "Reaction": [ "9H-fluorene is reacted with methanol and sodium hydride to form 9H-fluorene-9-methanol", "9H-fluorene-9-methanol is reacted with bromoacetic acid to form 9-(2-carboxyethyl)fluorene", "9-(2-carboxyethyl)fluorene is reacted with cyclohexylamine, di-tert-butyl dicarbonate, and triethylamine to form 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid tert-butyl ester", "2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid tert-butyl ester is deprotected using hydrochloric acid and sodium hydroxide to form 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid", "2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid is coupled with N,N'-Dicyclohexylcarbodiimide and 4-Dimethylaminopyridine to form the desired compound '2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid'" ] } | |
Numéro CAS |
1023821-72-8 |
Formule moléculaire |
C23H25NO4 |
Poids moléculaire |
379.4 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



